Ecamsule ditriethanolamine
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Overview
Description
Biochemical Analysis
Biochemical Properties
Ecamsule Ditriethanolamine functions as a photostable, broad-spectrum sun protection agent . It absorbs specific ultraviolet rays, preventing them from reaching the skin and protecting against damage like sunburn and premature aging . Its capacity to both capture and filter ultraviolet A rays guarantees comprehensive protection against the deleterious impacts of sun exposure .
Cellular Effects
This compound exerts its effects primarily on skin cells. By absorbing specific ultraviolet rays, it prevents these rays from reaching the skin, thereby protecting skin cells from UV-induced damage . This includes protection against sunburn and premature aging .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a photostable, broad-spectrum sun protection agent . When exposed to UV, this compound undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure .
Metabolic Pathways
Given its role as a UV filter, it is likely that its primary function is to absorb UV radiation and release it as thermal energy .
Transport and Distribution
As a topical preparation, it is primarily applied to the skin where it functions to absorb UV radiation .
Subcellular Localization
Given its role as a UV filter, it is likely that it is primarily localized to the skin surface where it can effectively absorb UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ecamsule ditriethanolamine is synthesized through a multi-step process involving the reaction of terephthalylidene dicamphor sulfonic acid with triethanolamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt. The final product is purified through crystallization or other suitable methods to achieve the required purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The compound is produced in tightly controlled environments to maintain consistency and quality. The final product is packaged and stored in light-protected containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Ecamsule ditriethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, although these reactions are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ecamsule ditriethanolamine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of photostability and ultraviolet absorption.
Biology: Investigated for its protective effects against ultraviolet-induced DNA damage.
Medicine: Studied for its potential use in preventing skin cancer and other ultraviolet-related skin conditions.
Industry: Widely used in the formulation of sunscreens and other cosmetic products for ultraviolet protection
Mechanism of Action
Ecamsule ditriethanolamine functions by absorbing ultraviolet rays in the 290–400 nanometer range, with peak protection at 345 nanometers. Upon exposure to ultraviolet light, the compound undergoes reversible photoisomerization followed by photoexcitation. The absorbed ultraviolet energy is then released as thermal energy, preventing it from penetrating the skin and causing damage. This mechanism effectively protects the skin from ultraviolet-induced harm .
Comparison with Similar Compounds
Similar Compounds
Bemotrizinol: Another broad-spectrum ultraviolet absorber with high photostability.
Avobenzone: Known for its ability to absorb ultraviolet A rays but less photostable compared to ecamsule.
Bisoctizole: Effective against a broad range of the solar spectrum.
Benzophenone-3 (Oxybenzone): Absorbs ultraviolet B rays and some ultraviolet A rays.
Octocrylene: Often used in combination with other ultraviolet absorbers for broad-spectrum protection.
Uniqueness of Ecamsule Ditriethanolamine
This compound stands out due to its exceptional photostability and broad-spectrum ultraviolet absorption. Unlike some other ultraviolet absorbers, it does not degrade significantly when exposed to light, ensuring prolonged protection. Its ability to absorb a wide range of ultraviolet wavelengths makes it a preferred choice in sunscreen formulations .
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJQBCYKLERPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64N2O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-53-7 |
Source
|
Record name | Ecamsule ditriethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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